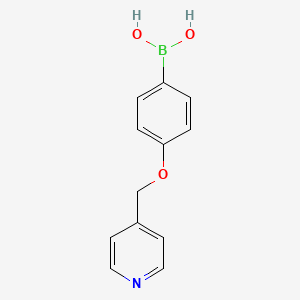

4-(Pyridin-4-ylmethoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[4-(pyridin-4-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3/c15-13(16)11-1-3-12(4-2-11)17-9-10-5-7-14-8-6-10/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPMMXXHNMMBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC=NC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655552 | |

| Record name | {4-[(Pyridin-4-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228181-39-2 | |

| Record name | {4-[(Pyridin-4-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Pyridin 4 Ylmethoxy Phenylboronic Acid

Established Synthetic Routes for Arylboronic Acid Derivatives

The final step in the synthesis of the target compound involves the conversion of an aryl halide to an arylboronic acid. There are several powerful and widely used methods to achieve this transformation.

One of the classic and most fundamental methods for creating a carbon-boron bond on an aromatic ring is through a metal-halogen exchange. wikipedia.org This process typically involves two key steps: the formation of a highly reactive organometallic intermediate, followed by quenching with a boron-containing electrophile.

The reaction begins with an aryl halide, such as an aryl bromide or iodide. This precursor is treated with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium or tert-butyllithium, at very low temperatures (typically -78 °C) to prevent side reactions. wikipedia.orgnih.gov This initiates a metal-halogen exchange, where the halogen atom is swapped for a lithium atom, generating a potent aryllithium nucleophile. harvard.edu

This aryllithium species is then reacted in the same pot with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate. A subsequent aqueous acidic workup hydrolyzes the resulting boronate ester to yield the final arylboronic acid. organic-chemistry.org The rate of exchange is generally fastest for iodine, followed by bromine and then chlorine. wikipedia.org

A similar pathway involves the formation of a Grignard reagent by reacting the aryl halide with magnesium metal. wikipedia.org The resulting arylmagnesium halide is then reacted with the trialkyl borate in a similar fashion.

| Parameter | Typical Conditions for Lithium-Halogen Exchange Route |

| Starting Material | Aryl Bromide or Aryl Iodide |

| Reagent | n-Butyllithium or tert-Butyllithium (1-2 eq.) |

| Boron Source | Trimethyl borate or Triisopropyl borate |

| Solvent | Anhydrous ethereal solvents (e.g., THF, Diethyl ether) |

| Temperature | -78 °C to 0 °C |

| Workup | Aqueous acid (e.g., HCl) |

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. This method relies on the presence of a "directing metalation group" (DMG) on the aromatic ring. The DMG has heteroatoms (typically oxygen or nitrogen) that can coordinate to an organolithium base, directing the deprotonation (lithiation) to the adjacent ortho position.

Once the ortho-lithiated species is formed, it can be quenched with an electrophile, such as a trialkyl borate, to install a boronic acid group precisely at that position. While highly effective for creating ortho-substituted arylboronic acids, this method is not directly applicable for synthesizing 4-(pyridin-4-ylmethoxy)phenylboronic acid, which has a para-substitution pattern relative to the ether linkage.

In modern organic synthesis, palladium-catalyzed cross-coupling reactions are among the most efficient and versatile methods for forming carbon-boron bonds. The most prominent of these is the Miyaura borylation reaction. wikipedia.org This reaction couples an aryl (pseudo)halide with a diboron reagent in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org

The key advantage of this method is its exceptional functional group tolerance, allowing it to be used on complex molecules without the need for protecting groups. The reaction typically employs an aryl bromide or chloride as the substrate, which reacts with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).

The catalytic cycle involves a palladium(0) species, a suitable phosphine ligand, and a base. Potassium acetate is a frequently used weak base that is crucial for the success of the reaction, as stronger bases can promote a competing Suzuki coupling of the product. organic-chemistry.org The reaction produces a stable boronate ester (a pinacol ester), which can be isolated and purified or hydrolyzed in a subsequent step to the desired boronic acid. organic-chemistry.org

| Parameter | Typical Conditions for Miyaura Borylation |

| Starting Material | Aryl Bromide, Iodide, or Triflate |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Palladium complex (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) |

| Base | Potassium acetate (KOAc) |

| Solvent | Aprotic solvents (e.g., Dioxane, Toluene, DMF) |

| Temperature | 80 °C to 110 °C |

Precursor Design and Synthesis for the Phenylmethoxy-Pyridine Moiety

The synthesis of the target molecule begins with the construction of the core structure, 4-((4-bromophenoxy)methyl)pyridine. This key intermediate contains the necessary aryl bromide functionality that can later be converted into a boronic acid.

This precursor is synthesized via a classic Williamson ether synthesis. researchgate.netchemicalbook.com This reaction forms an ether from an organohalide and an alkoxide. In this specific case, the reaction involves coupling 4-bromophenol with a reactive derivative of 4-methylpyridine, such as 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine.

The synthesis proceeds by deprotonating 4-bromophenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This generates the highly nucleophilic 4-bromophenoxide anion. The subsequent addition of 4-(chloromethyl)pyridine hydrochloride (which is neutralized in situ by the base) results in a nucleophilic substitution (SN2) reaction, where the phenoxide attacks the benzylic carbon of the picolyl chloride, displacing the chloride and forming the desired ether linkage.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 4-Bromophenol | 4-(Chloromethyl)pyridine hydrochloride | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 4-((4-Bromophenoxy)methyl)pyridine |

Optimization of Reaction Conditions and Yields for this compound Synthesis

With the precursor 4-((4-bromophenoxy)methyl)pyridine in hand, the final step is the introduction of the boronic acid group. While specific optimization studies for this exact molecule are not extensively detailed in peer-reviewed literature, a robust synthesis can be achieved using the well-established Miyaura borylation conditions described in section 2.1.3.

To synthesize this compound, the precursor 4-((4-bromophenoxy)methyl)pyridine is subjected to a palladium-catalyzed reaction with bis(pinacolato)diboron. Optimization of this reaction would typically involve screening various parameters to maximize the yield and purity of the resulting boronate ester.

Key optimization parameters include:

Catalyst/Ligand System: While Pd(dppf)Cl₂ is a common and effective catalyst, other palladium sources and phosphine ligands could be screened for higher efficiency.

Base: Potassium acetate is the standard, but other bases could be tested. The choice of base is critical to prevent premature hydrolysis of the ester or side reactions.

Solvent: Dioxane is a common solvent, but others like toluene or DMF could influence reaction rates and yields.

Temperature and Reaction Time: These factors are adjusted to ensure the reaction goes to completion while minimizing the degradation of reactants or products.

Following the cross-coupling reaction, the intermediate pinacol boronate ester is typically hydrolyzed under acidic conditions to afford the final product, this compound.

Purification and Characterization Techniques in the Synthetic Process

The purification and characterization of arylboronic acids require specific techniques due to their unique chemical properties.

Purification: Arylboronic acids are crystalline solids and can often be purified by recrystallization from suitable solvents, such as a mixture of water and an organic solvent. organic-chemistry.org However, they are prone to dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium can complicate purification and characterization.

Common purification methods include:

Acid-Base Extraction: Boronic acids are weakly acidic and can be converted into boronate salts by treatment with a base. This allows for their separation from non-acidic impurities through solvent extraction. The pure boronic acid can then be regenerated by re-acidification. wikipedia.org

Column Chromatography: While possible, chromatography on standard silica gel can sometimes be challenging due to the polarity of boronic acids and their tendency to interact strongly with the stationary phase, leading to streaking and decomposition. organic-chemistry.org Using neutral alumina or silica gel that has been pre-treated with boric acid can mitigate these issues. organic-chemistry.org

Derivatization: For difficult purifications, the boronic acid can be converted into a more stable derivative, such as a diethanolamine adduct, which is often a highly crystalline solid that can be easily purified and then hydrolyzed back to the free boronic acid.

Characterization: A comprehensive set of spectroscopic and analytical methods is used to confirm the identity and purity of the synthesized this compound.

NMR Spectroscopy: Nuclear Magnetic Resonance is a primary tool.

¹¹B NMR is particularly diagnostic for boron-containing compounds. The chemical shift in the ¹¹B NMR spectrum can confirm the presence of the boronic acid group and distinguish it from boronate esters or other boron species. The typical chemical shift for an sp²-hybridized boron in an arylboronic acid is in the range of 27-31 ppm.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the B-O and O-H stretching vibrations characteristic of the boronic acid moiety.

| Technique | Purpose in Characterization |

| ¹H NMR | Confirms proton environment and aromatic/aliphatic structure. |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. |

| ¹¹B NMR | Confirms the presence and chemical environment of the boron atom. |

| LC-MS | Determines molecular weight and assesses purity. |

| FT-IR | Identifies characteristic functional groups (e.g., O-H, B-O bonds). |

Chromatographic Separations

Chromatographic methods are powerful tools for the purification of boronic acids. However, the amphoteric nature of this compound, possessing both an acidic boronic acid and a basic pyridine (B92270) nitrogen, can lead to peak tailing and poor separation on standard silica gel. To overcome these challenges, reverse-phase high-performance liquid chromatography (HPLC) or the use of modified stationary phases are often preferred.

In reverse-phase chromatography, a non-polar stationary phase is used with a polar mobile phase. This technique is well-suited for the separation of polar and ionizable compounds like the target molecule. The retention of boronic acids in reverse-phase chromatography can be influenced by the pH of the mobile phase.

Below is an illustrative table of potential HPLC conditions for the purification of arylboronic acids containing a pyridine moiety, based on general practices in the field. It is important to note that these conditions would require optimization for the specific separation of this compound.

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | C18 (Octadecyl-siliyl) | Provides a non-polar surface for reverse-phase separation, suitable for retaining the aromatic portions of the molecule. |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA) | A common mobile phase for reverse-phase HPLC. The TFA acts as an ion-pairing agent, improving peak shape for the basic pyridine nitrogen. |

| Elution Mode | Gradient | A gradient elution, with an increasing concentration of acetonitrile, allows for the effective separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min (analytical) | A typical flow rate for analytical scale HPLC, which can be scaled up for preparative purification. |

| Detection | UV at 254 nm | The aromatic rings in the molecule allow for detection by UV absorbance. |

Recrystallization Methods

Recrystallization is a widely used and effective technique for the purification of solid organic compounds. The principle of recrystallization is based on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. For arylboronic acids, recrystallization can be a highly effective method to obtain high-purity material.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For pyridine-containing boronic acids, the polarity of the solvent plays a significant role. Solvents such as ethanol and water, or mixtures thereof, are often good candidates due to their ability to dissolve polar compounds at higher temperatures.

Given the absence of specific literature on the recrystallization of this compound, the following table provides a list of potential solvent systems that could be explored for its purification, based on the properties of similar compounds.

| Solvent System | Rationale for Use | General Procedure |

|---|---|---|

| Ethanol/Water | The polarity of this mixture can be fine-tuned by varying the ratio of ethanol to water to achieve optimal solubility characteristics. | Dissolve the crude product in a minimal amount of hot ethanol, and then add hot water dropwise until turbidity is observed. Allow the solution to cool slowly to induce crystallization. |

| Acetonitrile | Acetonitrile is a polar aprotic solvent that has been successfully used for the recrystallization of other pyridylboronic acids. | Dissolve the crude compound in a minimum volume of hot acetonitrile and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |

| Isopropanol | Similar to ethanol, isopropanol is a polar protic solvent that can be effective for recrystallizing polar organic compounds. | Dissolve the crude material in hot isopropanol and allow it to cool down to form crystals. |

| Dioxane/Hexane | A solvent/anti-solvent system where dioxane is the solvent and hexane is the anti-solvent. This can be effective for compounds that are highly soluble in one solvent and insoluble in another. | Dissolve the compound in a minimal amount of warm dioxane and then slowly add hexane until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can yield pure crystals. |

Reactivity and Mechanistic Understanding of 4 Pyridin 4 Ylmethoxy Phenylboronic Acid

Fundamental Reactivity Patterns of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netwikipedia.org This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov

The reactivity of arylboronic acids in these transformations is influenced by several factors, including the nature of the substituents on the aromatic ring. Electron-donating groups tend to increase the electron density on the carbon atom attached to the boron, which can facilitate the transmetalation step. Conversely, electron-withdrawing groups can decrease this nucleophilicity. researchgate.net

Beyond Suzuki-Miyaura couplings, arylboronic acids can participate in a range of other transformations, including Chan-Lam coupling for the formation of C-O and C-N bonds, and as catalysts in their own right for reactions such as dehydrative C-alkylation. acs.org The versatility of arylboronic acids stems from their stability, low toxicity, and the ease with which the boronic acid group can be introduced onto an aromatic ring.

Role of the Pyridine (B92270) and Methoxy Moieties in Modulating Reactivity

The pyridine and methoxy moieties in 4-(Pyridin-4-ylmethoxy)phenylboronic acid exert significant electronic and steric influences on the reactivity of the boronic acid group.

The pyridine ring is an electron-withdrawing group, which can decrease the nucleophilicity of the arylboronic acid. nih.gov This effect is transmitted through the phenyl ring via the methoxy linker. The nitrogen atom in the pyridine ring can also act as a Lewis base, potentially coordinating to metal catalysts. This coordination can either be beneficial, by bringing the catalyst into proximity with the reactive site, or detrimental, by leading to catalyst inhibition or poisoning. nih.gov The position of the nitrogen atom is critical; in the case of a 4-substituted pyridine, the electronic effects are primarily inductive and mesomeric.

The interplay of these electronic effects is summarized in the table below:

| Moiety | Electronic Effect on Phenyl Ring | Potential Impact on Reactivity |

| Pyridine (at position 4) | Electron-withdrawing | Decreases nucleophilicity of the boronic acid; potential for catalyst coordination/inhibition. |

| Methoxy Linker | Electron-donating (resonance) | Increases nucleophilicity of the boronic acid; provides conformational flexibility. |

Investigations into Transmetalation Pathways Involving this compound

Transmetalation is often the rate-determining step in the Suzuki-Miyaura catalytic cycle, involving the transfer of the aryl group from the boron atom to the palladium center. researchgate.netnih.gov The precise mechanism of transmetalation has been a subject of extensive research, with two primary pathways proposed: the "boronate" pathway and the "oxide" pathway. nih.govacs.org

The Boronate Pathway: In this mechanism, the boronic acid first reacts with a base to form a more nucleophilic boronate species (Ar-B(OH)3-), which then reacts with the palladium(II) halide complex. acs.org

The Oxide Pathway: Here, the palladium(II) halide complex is converted to a palladium(II) hydroxide complex by the base. This hydroxo complex then reacts with the neutral boronic acid. nih.govacs.org

Recent studies suggest that for many systems, the reaction between a palladium hydroxo complex and the neutral boronic acid is the predominant pathway. nih.govacs.org The presence of the pyridine moiety in this compound could influence the transmetalation step. The basicity of the pyridine nitrogen could affect the local concentration of base or interact with the palladium catalyst, potentially altering the dominant transmetalation pathway.

Computational studies have been employed to juxtapose the transmetalation mechanisms of arylboronic acids and other organoboron compounds, providing deeper insights into the subtle features of these pathways. nih.govresearchgate.net

Studies on the Stability and Degradation Pathways of the Boronic Acid Functionality

While arylboronic acids are generally considered stable, they can undergo degradation under certain conditions, primarily through protodeboronation and oxidative deboronation. digitellinc.comnih.gov

Protodeboronation is the cleavage of the C-B bond by a proton source, leading to the replacement of the boronic acid group with a hydrogen atom. This process is often facilitated by aqueous basic conditions, which are common in Suzuki-Miyaura reactions. nih.gov The rate of protodeboronation is highly dependent on the electronic nature of the aryl group; electron-rich and certain heteroaromatic boronic acids can be more susceptible. nih.govsci-hub.ru

Oxidative deboronation involves the cleavage of the C-B bond by an oxidizing agent, often resulting in the formation of a phenol. digitellinc.comnih.gov Boronic acids can be unstable in the presence of reactive oxygen species. digitellinc.comnih.gov The electronic properties of the substituents on the aryl ring can influence the rate of oxidation.

| Degradation Pathway | Description | Factors Influencing Rate |

| Protodeboronation | Cleavage of the C-B bond by a proton source. | pH, temperature, electronic properties of the aryl group. nih.gov |

| Oxidative Deboronation | Cleavage of the C-B bond by an oxidizing agent. | Presence of reactive oxygen species, electronic properties of the aryl group. digitellinc.comnih.gov |

Acid-Base Equilibria and Lewis Acidity Considerations

Boronic acids are Lewis acids due to the empty p-orbital on the boron atom. nih.govwikipedia.org They exist in equilibrium with a tetrahedral boronate form in aqueous solution. nih.govru.nl The pKa of a boronic acid is typically around 9, but this can be influenced by substituents on the aryl ring. wikipedia.org Electron-withdrawing groups generally decrease the pKa, making the boronic acid more acidic. nih.gov

This compound possesses both a Lewis acidic boronic acid group and a Brønsted-Lowry basic pyridine nitrogen. This dual character can lead to complex acid-base equilibria. researchgate.net The pKa of the pyridinium ion is around 5-6, meaning that under acidic conditions, the pyridine nitrogen will be protonated.

The Lewis acidity of the boron center is a key factor in its reactivity, particularly in its ability to form reversible covalent complexes with diols. wikipedia.org The electronic influence of the pyridin-4-ylmethoxy substituent will modulate the Lewis acidity of the boron atom. The electron-withdrawing nature of the pyridine ring would be expected to increase the Lewis acidity of the boronic acid.

Arylboronic acids can also act as Brønsted acid type receptors through hydrogen bonding of the B(OH)2 hydroxyl groups with anions. acs.org In the case of this compound, the presence of the pyridine nitrogen introduces an additional site for potential hydrogen bonding or protonation, further complicating the acid-base behavior of the molecule in solution. researchgate.net

Advanced Applications of 4 Pyridin 4 Ylmethoxy Phenylboronic Acid in Catalysis and Organic Synthesis

Utility in Transition Metal-Catalyzed Cross-Coupling Reactions

4-(Pyridin-4-ylmethoxy)phenylboronic acid is a versatile reagent in modern organic synthesis, primarily valued for its role in transition metal-catalyzed cross-coupling reactions. Its unique structure, featuring a boronic acid moiety for coupling and a pyridine (B92270) ring that can influence solubility and catalytic activity, makes it a valuable building block for complex molecules.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, celebrated for its mild conditions and high functional group tolerance. mdpi.com In this context, this compound serves as the organoboron component, reacting with a variety of organic halides or pseudohalides in the presence of a palladium catalyst to form biaryl structures. mdpi.comvu.nl The pyridine moiety within the molecule is of particular interest as nitrogen-containing heterocycles can be challenging substrates in Suzuki couplings, yet are prevalent in biologically active compounds. organic-chemistry.org

Scope and Limitations with Diverse Coupling Partners

The utility of this compound has been demonstrated with a range of coupling partners. It reacts efficiently with various aryl and heteroaryl halides. The reaction's success is often influenced by the electronic nature and steric hindrance of the coupling partner.

Generally, the reactivity of aryl halides follows the order I > Br > Cl. researchgate.net While electron-withdrawing groups on the coupling partner can facilitate the reaction, the presence of basic nitrogen atoms, such as in pyridines or pyrimidines, can sometimes inhibit the catalyst. organic-chemistry.org However, modern catalyst systems have been developed to overcome these challenges, enabling the coupling of complex, nitrogen-containing heterocycles. organic-chemistry.org

The scope of the Suzuki-Miyaura reaction extends to various substituted aryl and heteroaryl halides. For instance, couplings with bromobenzene derivatives bearing either electron-donating or electron-withdrawing groups typically proceed in good to excellent yields. mdpi.com The reaction has been successfully applied to synthesize complex biaryl systems, which are scaffolds for many pharmaceutical agents and functional materials. organic-chemistry.orgmdpi.com

Limitations can arise with highly sterically hindered aryl halides or with substrates that can chelate the palladium catalyst in an unproductive manner. Furthermore, the amphoteric nature of pyridinylboronic acids can sometimes complicate their isolation and handling, although the ether linkage in this compound mitigates some of these challenges compared to simpler pyridinylboronic acids. dergipark.org.tr

Interactive Table: Scope of Suzuki-Miyaura Coupling with Pyridylboronic Acid Derivatives

Below is a summary of representative coupling partners and the typical performance in Suzuki-Miyaura reactions involving pyridylboronic acid derivatives.

| Coupling Partner Type | Example | Typical Yield | Notes |

| Aryl Bromide | 4-Bromoacetophenone | High (e.g., >95%) | Generally efficient with both electron-rich and electron-poor aryl bromides. researchgate.net |

| Aryl Chloride | 4-Chlorobenzonitrile | Moderate to High | Requires a more active catalyst system compared to aryl bromides. nih.gov |

| Heteroaryl Bromide | 2,6-Dibromopyridine | Good | Can achieve selective mono- or di-arylation depending on conditions. researchgate.net |

| Heteroaryl Bromide | 5-Bromo-2-methoxypyridine | Good | Demonstrates applicability in building complex hetero-biaryl systems. dergipark.org.tr |

Ligand and Catalyst System Optimization

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling reaction involving this compound. The optimization of these parameters is essential to maximize yield, minimize reaction time, and suppress side reactions, such as the formation of impurities from ligand degradation. nih.gov

Catalyst: Palladium complexes are the most common catalysts. Precursors like palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used. vu.nlmdpi.com The true catalytic species is a Pd(0) complex that is formed in situ.

Ligand: Phosphine-based ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can dramatically impact the reaction's efficiency.

Triphenylphosphine (PPh₃): A common, versatile ligand, often used in conjunction with Pd(OAc)₂ or as part of the Pd(PPh₃)₄ complex. mdpi.com

Buchwald Ligands: A class of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, SPhos) that are highly effective for coupling challenging substrates, including heteroaryl chlorides and substrates with basic nitrogen groups. organic-chemistry.orgnih.gov They promote high catalytic turnover and are resistant to catalyst deactivation.

Iminophosphine Ligands: These bidentate ligands can improve the thermal stability of the palladium complex and stabilize various oxidation states within the catalytic cycle. vu.nl

Base and Solvent: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common. researchgate.net The choice of solvent depends on the specific substrates and reaction temperature, with common options including toluene, 1,4-dioxane, and mixtures of organic solvents with water. vu.nl

Interactive Table: Optimization of Reaction Conditions

This table illustrates how different components of the catalyst system can be varied to optimize the Suzuki-Miyaura coupling.

| Parameter | Options | Role/Effect |

| Palladium Source | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Forms the active Pd(0) catalyst. vu.nlresearchgate.net |

| Ligand | PPh₃, Buchwald-type ligands (RuPhos), Iminophosphines | Stabilizes the catalyst, influences reactivity and substrate scope. vu.nlorganic-chemistry.orgmdpi.com |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene, 1,4-Dioxane, DMF/H₂O | Solubilizes reactants and influences reaction temperature and rate. vu.nlresearchgate.net |

Other Cross-Coupling Methodologies (e.g., C-N, C-O, C-S Bond Formation)

Beyond C-C bond formation, arylboronic acids like this compound are valuable reagents for forming carbon-heteroatom bonds. The Chan-Lam coupling reaction, which typically uses copper catalysts, is a prominent method for constructing C-N and C-O bonds. organic-chemistry.org

C-N Bond Formation: The Chan-Lam reaction enables the coupling of arylboronic acids with N-H containing compounds, such as amines, amides, and heterocycles (e.g., imidazoles, pyrazoles), to form N-aryl products. organic-chemistry.orgnih.gov This reaction is often performed under mild conditions, at room temperature, and open to the air, using a copper salt like cupric acetate (Cu(OAc)₂) as the catalyst. organic-chemistry.org This provides a powerful alternative to palladium-catalyzed Buchwald-Hartwig amination.

C-O Bond Formation: Similarly, the Chan-Lam C-O coupling allows for the reaction of arylboronic acids with phenols and other hydroxyl-containing compounds. Copper catalysts are also employed for this transformation, providing a route to diaryl ethers. mdpi.com Recent methodologies have focused on achieving high selectivity for C-O coupling over competing C-N coupling in substrates containing both functionalities. mdpi.com

C-S Bond Formation: While less common than C-N and C-O couplings, methods for the copper- or palladium-catalyzed cross-coupling of arylboronic acids with thiols to form C-S bonds have also been developed. These reactions provide access to aryl sulfides, which are important structural motifs in various chemical fields.

The presence of the pyridine nitrogen in this compound can influence these reactions by coordinating to the metal catalyst, potentially requiring specific ligand or condition adjustments for optimal results.

Direct Catalytic Roles of this compound

While primarily used as a stoichiometric reagent in cross-coupling, boronic acids can also function as catalysts themselves, particularly as mild Lewis acids.

Activation of Hydroxy Functional Groups

Boronic acids can act as catalysts for the activation of hydroxyl groups in alcohols. umanitoba.ca This catalysis proceeds through the formation of a boronate ester intermediate upon condensation of the boronic acid with the alcohol. This intermediate formation makes the hydroxyl group a better leaving group, facilitating subsequent nucleophilic substitution or elimination reactions. umanitoba.ca

The process is particularly effective for π-activated alcohols, such as allylic, benzylic, and propargylic alcohols. umanitoba.ca The activation by the boronic acid catalyst allows for deoxygenative coupling reactions with various nucleophiles under mild conditions. This strategy complements traditional methods that often require harsh conditions or the pre-functionalization of the alcohol into a halide or sulfonate. The Lewis acidity of the boron atom is key to this activation. The pyridyl group in this compound could potentially modulate this acidity or participate in cooperative catalysis, although specific studies detailing this compound's direct catalytic role are not widespread.

Dehydrative Condensation Reactions, including Amide Synthesis

There is no specific data or research in the available literature that describes the use of this compound as a catalyst for dehydrative condensation reactions or amide synthesis. Although arylboronic acids are known to catalyze such transformations, the catalytic activity and efficacy of this particular derivative have not been reported.

Lewis Acid Catalysis in Carbonyl and Imine Additions

The role of this compound as a Lewis acid catalyst in additions to carbonyls and imines has not been documented in scientific literature. Boronic acids, in general, can function as Lewis acids to activate substrates, but specific studies, reaction examples, or mechanistic investigations involving this compound are absent. wikipedia.orgrsc.org

Regioselective and Stereoselective Transformations

No published findings were located that demonstrate the application of this compound as a catalyst or reagent to control regioselectivity or stereoselectivity in organic transformations.

Applications as a Building Block for Complex Organic Architectures

This compound is commercially available, indicating its use as a building block in organic synthesis. sigmaaldrich.com The bifunctional nature of the molecule, featuring a boronic acid group for cross-coupling reactions (like Suzuki-Miyaura coupling) and a pyridyl moiety for coordination chemistry or further functionalization, makes it a potentially valuable synthon. Boronic acids are fundamental components in the self-assembly of supramolecular structures such as macrocycles and metal-organic frameworks. nih.govrsc.org However, specific examples of complex organic architectures, such as polymers, macrocycles, or advanced materials, synthesized using this compound as a key precursor are not described in the reviewed literature.

Development of Novel Synthetic Methodologies Utilizing this Boronic Acid Derivative

The development of new or innovative synthetic methods where this compound is a crucial component has not been reported. While general methodologies for the synthesis of novel compounds often employ various boronic acids, researchgate.netbeilstein-journals.orgnih.gov no methodologies have been specifically developed around the unique structural features of this derivative.

Explorations of 4 Pyridin 4 Ylmethoxy Phenylboronic Acid in Materials Science and Supramolecular Chemistry

Incorporation into Polymeric Systems

The integration of 4-(Pyridin-4-ylmethoxy)phenylboronic acid into polymer chains could impart unique, stimuli-responsive properties to the resulting materials. The dual functionality of the molecule allows for its incorporation either as a pendant group or as part of the main polymer backbone, offering diverse avenues for creating functional materials.

Design and Synthesis of Boronic Acid-Functionalized Polymers

For this compound, a potential synthetic route could involve the modification of the pyridine (B92270) ring or the phenylboronic acid group to introduce a polymerizable functional group, such as a vinyl or acryloyl group. This would allow for its participation in common polymerization techniques like free radical polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization.

Alternatively, the hydroxyl groups of the boronic acid could be protected, and the pyridine nitrogen could be utilized in polymerization reactions. Post-polymerization modification could involve grafting this compound onto a polymer with reactive side chains.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Strategy | Description |

|---|---|

| Monomer Synthesis and Polymerization | A polymerizable group (e.g., vinyl, acrylate) is attached to the molecule, which is then copolymerized with other monomers. |

| Post-Polymerization Modification | A pre-synthesized polymer with reactive functional groups is reacted with this compound to attach it as a side group. |

| Condensation Polymerization | The molecule could potentially be used in step-growth polymerization if appropriately functionalized to react with comonomers. |

This table is illustrative of general strategies and not based on specific reported synthesis of polymers from this compound.

Stimuli-Responsive Polymer Architectures

Polymers containing phenylboronic acid groups are renowned for their responsiveness to various stimuli, a property that would be conferred by the inclusion of this compound. The key stimuli responses are:

pH-Responsiveness: The boronic acid group can exist in equilibrium between a neutral trigonal planar form and a charged tetrahedral form, with the transition being pH-dependent. This change in charge can induce conformational changes in the polymer, leading to swelling, shrinking, or dissolution.

Sugar-Responsiveness: Phenylboronic acids can form reversible covalent bonds (boronate esters) with diols, such as those found in sugars like glucose. This interaction can be used to create glucose-sensing polymers for applications in diabetes management.

ROS-Responsiveness: The carbon-boron bond in phenylboronic acids is susceptible to cleavage by reactive oxygen species (ROS) like hydrogen peroxide. This can lead to the degradation of the polymer, enabling the design of materials that break down in specific biological environments.

The presence of the pyridyl group in this compound could introduce an additional layer of stimuli-responsiveness, particularly to changes in pH due to the protonation/deprotonation of the pyridine nitrogen, and to the presence of metal ions.

Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Synthesis

The defined geometry and dual functionality of this compound make it a promising candidate as a linker or building block in the synthesis of porous crystalline materials like MOFs and COFs. However, specific examples of MOFs or COFs constructed from this particular molecule are not found in the current body of scientific literature.

In the context of MOFs, the pyridyl nitrogen can act as a coordination site for metal ions, forming the nodes of the framework. The length and rigidity of the molecule would influence the pore size and topology of the resulting MOF. The boronic acid group could remain as a functional group within the pores, available for post-synthetic modification or for specific binding of guest molecules.

For COFs, which are constructed entirely from organic building blocks linked by covalent bonds, the boronic acid group is a key player. Boronic acids can undergo self-condensation to form boroxine rings or react with diol linkers to form boronate esters, creating stable, porous frameworks. The pyridyl group in this compound could be incorporated to impart basicity to the framework, enhance gas sorption selectivity, or act as a catalytic site.

Construction of Supramolecular Assemblies

The ability of this compound to participate in directional non-covalent interactions makes it an attractive building block for the construction of ordered supramolecular architectures. While specific studies on the supramolecular assemblies of this compound are lacking, its behavior can be predicted based on the known properties of its functional groups.

Hydrogen-Bonded Architectures

The boronic acid group is an excellent hydrogen bond donor and acceptor. It can form dimeric structures with other boronic acid groups through O-H···O hydrogen bonds. researchgate.net The pyridyl nitrogen is a strong hydrogen bond acceptor. Therefore, this compound has the potential to form various hydrogen-bonded networks. For instance, the boronic acid could hydrogen bond with the pyridine nitrogen of a neighboring molecule, leading to the formation of chains, sheets, or more complex three-dimensional structures.

Coordination Chemistry and Metal Ligand Interactions Involving 4 Pyridin 4 Ylmethoxy Phenylboronic Acid

Binding Affinity and Selectivity Towards Various Metal Ions

There is currently a lack of published data specifically detailing the binding affinity and selectivity of 4-(Pyridin-4-ylmethoxy)phenylboronic acid towards various metal ions. It is anticipated that the pyridine (B92270) nitrogen would exhibit a strong affinity for a range of transition metal ions, such as copper(II), zinc(II), nickel(II), and cobalt(II), as is characteristic of pyridine-based ligands. The boronic acid group, while primarily known for its covalent interactions with diols, can also participate in coordination with certain metal centers, particularly Lewis acidic metals. The interplay between these two distinct binding sites could lead to selective coordination of specific metal ions, potentially favoring those that can simultaneously interact with both the hard oxygen donors of the boronic acid and the softer nitrogen donor of the pyridine.

Formation of Boronate Complexes and Chelation Structures

The boronic acid functional group is well-established in its ability to form reversible covalent bonds with 1,2- and 1,3-diols to yield cyclic boronate esters. In the context of metal complexes, the formation of such boronate esters could be influenced by the presence of a coordinated metal ion. A metal ion bound to the pyridine nitrogen might pre-organize the ligand, potentially enhancing its affinity for certain diol substrates.

Influence of the Pyridine Nitrogen and Ether Oxygen on Metal Coordination

The pyridine nitrogen is expected to be the primary site for metal coordination due to its readily available lone pair of electrons. Its coordination to a metal center would significantly alter the electronic properties of the entire ligand, which could, in turn, affect the acidity and reactivity of the distant boronic acid group.

The ether oxygen in the methoxy linker is generally considered a weaker coordinating group compared to the pyridine nitrogen. However, it could play a crucial role in the formation of stable chelate structures. The flexibility of the ether linkage would allow the ligand to adopt various conformations to accommodate different metal ions, potentially influencing the selectivity of metal binding. In certain coordination geometries, the ether oxygen might participate in secondary coordination to the metal center, further stabilizing the complex.

Spectroscopic Characterization of Metal-Ligand Adducts

Although no specific spectroscopic data for metal adducts of this compound are available in the literature, the formation of such complexes could be readily characterized using a variety of standard techniques.

Interactive Data Table: Expected Spectroscopic Shifts Upon Metal Coordination

| Spectroscopic Technique | Expected Observations Upon Metal Coordination | Information Gained |

| UV-Vis Spectroscopy | Shift in the absorption bands of the pyridine chromophore. | Confirmation of metal-ligand interaction; information on the electronic environment of the metal center. |

| FT-IR Spectroscopy | Shift in the vibrational frequencies of the C=N bond in the pyridine ring and the B-O and O-H bonds of the boronic acid. | Evidence of coordination through the pyridine nitrogen and potential interaction with the boronic acid group. |

| ¹H and ¹³C NMR Spectroscopy | Significant downfield shifts of the proton and carbon signals of the pyridine ring upon metal coordination. Changes in the chemical shifts of the phenylboronic acid moiety. | Detailed information on the binding site and the structural changes in the ligand upon complexation. |

| ¹¹B NMR Spectroscopy | Shift in the boron resonance, indicating a change in the coordination environment of the boron atom. | Direct evidence of the involvement of the boronic acid group in metal coordination or boronate ester formation. |

| Mass Spectrometry | Appearance of peaks corresponding to the mass of the metal-ligand complex. | Confirmation of the stoichiometry of the metal-ligand adduct. |

Applications in Metal Sequestration and Separation Technologies

The bifunctional nature of this compound makes it a promising candidate for applications in metal sequestration and separation. Materials functionalized with this ligand could be employed for the selective removal of heavy metal ions from aqueous solutions. The pyridine group would act as a primary binding site for a variety of metal ions, while the boronic acid could provide a secondary interaction or be used to immobilize the ligand onto a solid support containing diol functionalities.

The development of such specialized sorbents could be particularly valuable for environmental remediation, allowing for the targeted removal of toxic metal pollutants from industrial wastewater or contaminated natural water sources. However, without experimental data on its binding efficiency and selectivity, the practical application of this compound in these technologies remains a prospective area of research.

Computational and Theoretical Investigations of 4 Pyridin 4 Ylmethoxy Phenylboronic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to establishing the most stable three-dimensional arrangement of a molecule (its geometry) and the distribution of its electrons (its electronic structure). Density Functional Theory (DFT) is a predominant method for these calculations, offering a balance between accuracy and computational cost.

For a molecule like 4-(Pyridin-4-ylmethoxy)phenylboronic acid, the geometry is optimized to find the lowest energy conformation. Key parameters determined include bond lengths, bond angles, and dihedral angles. In related phenylboronic acids, studies have shown that the boronic acid group [-B(OH)₂] can adopt different conformations (e.g., cis-trans), with slight energy differences between them. acs.org The most stable conformer is typically used for further analysis. For instance, in a DFT study of diindolylmethane-phenylboronic acid hybrids, the cis-trans configuration of the –B(OH)₂ group was found to be the most stable. acs.org

The electronic structure is primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. In studies of similar compounds like 4-methoxyphenylboronic acid, the HOMO and LUMO energies are calculated to understand intramolecular charge transfer and reactivity.

Table 1: Illustrative Geometric and Electronic Parameters from DFT Calculations for a Phenylboronic Acid Analogue (4-Methoxyphenylboronic acid) Note: This data is for 4-methoxyphenylboronic acid and serves as an example of typical values obtained through DFT calculations (B3LYP/6-311+G(d,p) basis set). Similar calculations would be necessary to determine the precise values for this compound.

| Parameter | Calculated Value |

| Bond Lengths (Å) | |

| C-B | ~1.55 |

| B-O | ~1.37 |

| O-H | ~0.97 |

| **Bond Angles (°) ** | |

| C-B-O | ~123 |

| O-B-O | ~114 |

| Electronic Properties (eV) | |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Data adapted from studies on 4-methoxyphenylboronic acid.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and calculating the energy barriers of transition states. For boronic acids, a significant area of study is their participation in cross-coupling reactions, such as the Suzuki-Miyaura reaction.

Computational studies on these reactions map out the entire catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. For example, in the palladium-catalyzed coupling of a phenylboronic acid with an aryl halide, DFT calculations can determine the energy profile for each step. These calculations reveal the rate-determining step of the reaction by identifying the transition state with the highest energy barrier.

In the context of this compound, DFT could be used to model its reaction with various coupling partners. The presence of the pyridinyl group introduces a potential ligand site that could interact with the metal catalyst, influencing the reaction pathway and efficiency. Computational models can compare different pathways to predict how the molecule will behave under specific catalytic conditions, guiding the optimization of reaction conditions in the laboratory.

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic signatures of a molecule, which can then be compared with experimental data to confirm its structure.

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the stretching and bending of bonds within the molecule. By comparing the calculated infrared (IR) and Raman spectra with experimentally obtained spectra, a detailed assignment of the vibrational modes can be achieved. For example, the characteristic B-O-H bending and B-O stretching vibrations in the boronic acid group can be precisely identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to calculate the NMR chemical shifts (¹H, ¹³C, ¹¹B). acs.org These theoretical shifts are then correlated with experimental NMR data to aid in the structural elucidation of the compound. acs.org

The correlation between predicted and experimental spectra provides a high level of confidence in the molecular structure determined from the calculations.

Analysis of Non-Covalent Interactions within Supramolecular Assemblies

The boronic acid functional group is an excellent hydrogen bond donor, and the pyridinyl nitrogen is a hydrogen bond acceptor. This makes this compound an ideal candidate for forming complex supramolecular assemblies through non-covalent interactions.

Computational techniques are used to analyze and quantify these interactions:

Quantum Theory of Atoms in Molecules (AIM): AIM analysis can identify and characterize the nature and strength of hydrogen bonds (e.g., O-H···N) and other weaker interactions like C-H···O or π-π stacking.

These analyses are crucial for understanding how individual molecules of this compound would self-assemble, which is key to designing crystal structures and materials with desired properties.

Computational Design of Functionalized Derivatives with Tailored Reactivity

One of the most exciting applications of computational chemistry is the in silico design of new molecules. Starting with the core structure of this compound, functional groups can be added or modified computationally to tune its properties for specific applications.

For instance, electron-donating or electron-withdrawing groups could be added to the phenyl or pyridine (B92270) rings. DFT calculations could then predict how these modifications would affect:

Electronic Properties: Shifting the HOMO/LUMO levels to tailor the molecule's optical or electronic behavior.

Reactivity: Modifying the molecule's susceptibility to electrophilic or nucleophilic attack, or altering its performance in catalytic cycles.

Binding Affinity: Designing derivatives that can bind more strongly or selectively to a specific target, such as a protein active site or a metal ion.

This computational pre-screening allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. By understanding the structure-property relationships at a computational level, novel derivatives with enhanced functionality can be rationally designed.

Future Research Directions and Perspectives for 4 Pyridin 4 Ylmethoxy Phenylboronic Acid

Development of Sustainable and Green Synthetic Routes

Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of 4-(Pyridin-4-ylmethoxy)phenylboronic acid. A significant challenge in modern chemistry is to design green and eco-friendly catalysts and processes that exhibit high catalytic performance and recyclability. researchgate.net Current synthetic approaches often rely on multi-step procedures that may involve hazardous reagents and generate considerable waste. A key objective will be to minimize the environmental footprint of its production.

Prospective research avenues include:

Solvent Minimization and Replacement: Investigating the use of greener solvents such as water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds.

Catalyst Innovation: Exploring the use of heterogeneous catalysts that can be easily recovered and reused, thereby reducing waste and cost.

Process Intensification: Utilizing continuous flow reactors to enhance reaction efficiency, minimize reaction times, and improve safety.

Expansion of Catalytic Applications to Challenging Chemical Transformations

The pyridine (B92270) nitrogen and the boronic acid group in this compound make it a promising candidate as a ligand or co-catalyst in a variety of challenging chemical transformations. Future studies could explore its application in reactions where the dual functionality can be leveraged to achieve novel reactivity or selectivity.

Potential areas for investigation include:

Cross-Coupling Reactions: Moving beyond standard Suzuki-Miyaura couplings to more challenging transformations, such as carbon-heteroatom bond formations.

Asymmetric Catalysis: Designing chiral variants of the molecule to act as ligands in asymmetric synthesis, a critical area in pharmaceutical development.

Photoredox Catalysis: Investigating its potential as a ligand in light-mediated reactions, which are increasingly recognized for their synthetic utility.

Exploration of Novel Material Platforms and Their Performance

The self-assembly properties and potential for coordination chemistry endowed by the pyridyl and boronic acid groups make this compound an attractive building block for novel materials.

Future research could focus on:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using the compound as a linker to construct porous materials with potential applications in gas storage, separation, and catalysis.

Supramolecular Gels: Exploring its ability to form stimuli-responsive gels that could be used in drug delivery or sensing applications.

Luminescent Materials: Investigating the photophysical properties of its metal complexes for potential use in organic light-emitting diodes (OLEDs) or as chemical sensors.

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its applications. The use of in situ spectroscopic techniques will be instrumental in elucidating reaction intermediates and transition states.

Key research directions include:

Kinetic Analysis: Performing detailed kinetic studies to understand the rate-determining steps in catalytic cycles involving this compound.

Spectroscopic Interrogation: Employing techniques such as NMR, IR, and Raman spectroscopy under reaction conditions to identify and characterize key intermediates.

Computational Modeling: Combining experimental data with density functional theory (DFT) calculations to build comprehensive models of reaction pathways.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms and flow chemistry systems could significantly accelerate the discovery of new reactions and materials. nih.govmdpi.com This approach allows for high-throughput screening of reaction conditions and rapid optimization of synthetic protocols.

Future research in this area could involve:

Q & A

Basic Question: What are the typical synthetic routes for preparing 4-(Pyridin-4-ylmethoxy)phenylboronic acid, and what methodological considerations are critical for success?

Answer:

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . A common approach includes coupling a pyridinylmethoxy-substituted aryl halide with a boronic acid precursor. Key considerations include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are often used, with ligand choice impacting reaction efficiency .

- Solvent and base optimization : Dioxane/water mixtures with Na₂CO₃ or K₂CO₃ as bases are standard .

- Temperature control : Reactions are typically conducted under reflux (80–100°C) to ensure complete conversion while avoiding decomposition .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from methanol/water mixtures is recommended .

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Methodological characterization involves:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the pyridinylmethoxy group (δ ~8.5 ppm for pyridinyl protons) and boronic acid moiety (broad peak for B-OH protons) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ expected at m/z 200.03 for C₁₁H₁₀BNO₂) .

- Fourier-transform infrared spectroscopy (FTIR) : Peaks at ~1340 cm⁻¹ (B-O stretch) and ~3200 cm⁻¹ (O-H stretch) confirm boronic acid functionality .

Advanced Question: What strategies can mitigate low yields in the Suzuki-Miyaura synthesis of this compound?

Answer:

Low yields may arise from:

- Incomplete coupling : Ensure stoichiometric excess of the boronic acid partner (1.2–1.5 equiv) and degas solvents to prevent catalyst oxidation .

- Side reactions : Protect the boronic acid group with pinacol ester if using halogenated intermediates, then hydrolyze post-coupling .

- Competing protodeboronation : Use lower reaction temperatures (70–80°C) and avoid strongly basic conditions (e.g., replace Na₂CO₃ with Cs₂CO₃) .

- Catalyst poisoning : Pre-purify reagents via filtration through alumina to remove sulfurs or phosphines .

Advanced Question: How does the electronic nature of the pyridinylmethoxy group influence the reactivity of this boronic acid in cross-coupling reactions?

Answer:

The electron-donating methoxy group (-OCH₂Py) increases the electron density of the aromatic ring, enhancing the boronic acid's nucleophilicity in Suzuki couplings. This can:

- Accelerate transmetallation steps, reducing reaction time .

- Increase susceptibility to oxidation; thus, inert atmospheres (N₂/Ar) are critical .

- Stabilize intermediates in Miyaura borylation reactions, enabling one-pot syntheses of complex biaryl systems .

Advanced Question: What analytical techniques are suitable for studying the binding interactions of this compound with diol-containing biomolecules?

Answer:

- Surface Plasmon Resonance (SPR) : Functionalize gold surfaces with the boronic acid to monitor real-time binding kinetics with sugars (e.g., glucose) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating diol solutions into boronic acid .

- Fluorescence quenching assays : Use dansyl-labeled boronic acid derivatives to detect diol interactions via fluorescence changes .

- pH-dependent NMR : Monitor shifts in ¹¹B NMR peaks (e.g., ~30 ppm for trigonal planar vs. ~10 ppm for tetrahedral boronate esters) to confirm binding .

Basic Question: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing and reactions to avoid inhalation of fine particles .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent moisture absorption and oxidation .

- Spill management : Neutralize with damp sand, collect in sealed containers, and dispose as hazardous waste .

Advanced Question: How can researchers leverage the pyridinylmethoxy group in this compound for targeted drug delivery systems?

Answer:

- Coordination chemistry : The pyridine nitrogen can chelate metal ions (e.g., Fe³⁺, Cu²⁺) to create pH-responsive nanoparticles .

- Covalent functionalization : Conjugate the boronic acid to polymers (e.g., polyethylene glycol) via ester linkages for glucose-responsive insulin delivery .

- Bioconjugation : Attach antibodies or peptides to the pyridinyl group for tumor-targeted boron neutron capture therapy (BNCT) .

Advanced Question: What computational methods can predict the aqueous stability and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate pKa values (predicted ~7.62 ) and hydration energies to assess boronate ester formation .

- Molecular Dynamics (MD) : Simulate interactions with water and diols to model binding kinetics .

- QSPR models : Correlate substituent effects (e.g., pyridinyl vs. phenyl) with reaction rates in cross-coupling .

Basic Question: What solvents and conditions are optimal for storing this compound to prevent decomposition?

Answer:

- Dry solvents : Store in anhydrous THF or DMSO under N₂ to minimize hydrolysis .

- Low temperature : Maintain at 2–8°C; freeze at -20°C for long-term storage (>6 months) .

- Light protection : Use amber vials to prevent photodegradation of the boronic acid group .

Advanced Question: How can contradictions in reported reaction yields for derivatives of this compound be resolved?

Answer:

- Reproducibility checks : Standardize catalyst batches, solvent purity, and degassing protocols .

- In situ monitoring : Use Raman spectroscopy or GC-MS to track intermediate formation and side products .

- Meta-analysis : Compare literature data with computational predictions (e.g., Hammett parameters for substituent effects) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.